2-Amino-2-(4-isopropylphenyl)acetic acid
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Overview
Description
2-Amino-2-(4-isopropylphenyl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group and a phenyl ring substituted with an isopropyl group
Scientific Research Applications
2-Amino-2-(4-isopropylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-isopropylphenyl)acetic acid typically involves the reaction of 4-isopropylbenzaldehyde with ammonium chloride and potassium cyanide in methanol and water. This reaction forms an intermediate, which is then hydrolyzed with hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-isopropylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenyl ring’s isopropyl substitution can affect the compound’s hydrophobic interactions, further modulating its biological activity .
Comparison with Similar Compounds
- 2-Amino-2-(4-methoxyphenyl)acetic acid
- 2-Amino-2-(2-hydroxyphenyl)acetic acid
- 2-Amino-2-(3,4-dimethoxyphenyl)acetic acid
- 2-Amino-2-(4-ethoxyphenyl)acetic acid
Comparison: Compared to its analogs, 2-Amino-2-(4-isopropylphenyl)acetic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDNBNSZXJSDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396145 |
Source
|
Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126746-20-1 |
Source
|
Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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